![molecular formula C22H13ClN4O6 B3920472 1-(3-chlorophenyl)-5-{4-[(5-nitro-2-pyridinyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3920472.png)
1-(3-chlorophenyl)-5-{4-[(5-nitro-2-pyridinyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione
Overview
Description
The compound “1-(3-chlorophenyl)-5-{4-[(5-nitro-2-pyridinyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione” is a complex organic molecule. It contains a pyrimidinetrione moiety, which is a type of heterocyclic compound containing a pyrimidine ring, which is a ring with two nitrogen atoms and four carbon atoms, and three ketone groups .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and rings. The pyrimidinetrione moiety would contribute to the rigidity of the molecule, while the various substituents would likely influence its overall shape and properties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar nitro group and the nonpolar phenyl groups could influence its solubility, while the presence of the pyrimidinetrione moiety could influence its reactivity .Scientific Research Applications
Antimicrobial Activity
This compound has shown potent activity against various bacterial strains. For instance, derivatives of this compound have been effective against E. coli , P. aeruginosa , and S. epidermidis , with minimum inhibitory concentrations (MICs) as low as 3 µg/mL . This suggests its potential use as a lead compound for developing new antimicrobial agents.
Anti-HIV Properties
The compound’s derivatives have also demonstrated significant anti-HIV activity. One study reported that certain derivatives exhibited anti-HIV activity at concentrations of 7.15 µg/mL against both HIV1 and HIV2 . This indicates the compound’s potential application in HIV treatment research.
Antitubercular Potential
Given the compound’s efficacy against bacterial strains, it also has applications in antitubercular research. Some derivatives have shown promising results in inhibiting the growth of tuberculosis-causing bacteria at concentrations of 6.25 µg/mL . This could be crucial in the fight against multi-drug-resistant tuberculosis.
Green Chemistry Synthesis
The synthesis of triazole derivatives, which are related to the compound , can be achieved through green chemistry pathways. This includes using nonconventional sources like microwave, mechanical mixing, visible light, and ultrasound . This approach aligns with the principles of green chemistry, aiming for environmentally safe and efficient methods.
Pharmacophoric Properties
Triazole compounds, which are structurally related to the compound being analyzed, are known for their pharmacophoric properties. They are used in medicinal chemistry as scaffolds for drug development due to their biological relevance . This compound could serve as a pharmacophore in the design of new drugs.
Chemical Synthesis and Modification
The compound’s structure allows for various chemical modifications, making it a versatile tool in synthetic chemistry. It can be used to create a range of symmetric and non-symmetric di- and tri-substituted triazines, which have applications in pharmaceuticals and other chemical industries .
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research on this compound would likely depend on its intended use and the results of initial studies. For example, if initial studies suggest that it has potential as a drug, future research could focus on optimizing its properties, studying its mechanism of action, and conducting preclinical and clinical trials .
properties
IUPAC Name |
(5E)-1-(3-chlorophenyl)-5-[[4-(5-nitropyridin-2-yl)oxyphenyl]methylidene]-1,3-diazinane-2,4,6-trione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13ClN4O6/c23-14-2-1-3-15(11-14)26-21(29)18(20(28)25-22(26)30)10-13-4-7-17(8-5-13)33-19-9-6-16(12-24-19)27(31)32/h1-12H,(H,25,28,30)/b18-10+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMBZPAJQYQXPKQ-VCHYOVAHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C(=O)C(=CC3=CC=C(C=C3)OC4=NC=C(C=C4)[N+](=O)[O-])C(=O)NC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)N2C(=O)/C(=C/C3=CC=C(C=C3)OC4=NC=C(C=C4)[N+](=O)[O-])/C(=O)NC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13ClN4O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-3-(3-chlorophenyl)-6-hydroxy-5-{4-[(5-nitropyridin-2-yl)oxy]benzylidene}pyrimidine-2,4(3H,5H)-dione |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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